An In-depth Technical Guide to the Chemical Properties and Applications of O-Methylisourea Sulfate
An In-depth Technical Guide to the Chemical Properties and Applications of O-Methylisourea Sulfate
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of O-Methylisourea and its Salts
In the landscape of organic synthesis and medicinal chemistry, the guanidinium group is a recurring and functionally critical moiety found in numerous biologically active molecules. The synthesis of substituted guanidines, however, presents unique challenges due to the high basicity and nucleophilicity of guanidine itself. This guide focuses on a cornerstone reagent that elegantly circumvents these challenges: O-methylisourea, particularly when stabilized and activated as its sulfate salt. O-methylisourea serves as a superior electrophilic precursor for the guanidinyl group, enabling controlled and efficient guanidinylation of amines.
This document provides a comprehensive examination of the core chemical properties of methyl carbamimidate (O-methylisourea) and its reaction with sulfuric acid to form stable, versatile sulfate salts. We will delve into the causality behind synthetic protocols, the physicochemical characteristics of the resulting salts, their application in pharmaceutical development, and the analytical methods required for their characterization.
O-Methylisourea (Methyl Carbamimidate): The Foundational Reagent
O-methylisourea is the isourea derivative where the oxygen is methylated. While the free base can be prepared, it is less stable than its corresponding salts. The molecule's utility stems from the O-methyl group being an excellent leaving group, facilitating the addition of nucleophiles, such as primary and secondary amines, to the central carbon atom.
The reaction with a strong acid like sulfuric acid protonates the imino nitrogen, significantly enhancing the electrophilicity of the carbamimidic carbon. This protonation creates a stable, crystalline, and easily handled salt, O-methylisourea sulfate, which is the primary subject of this guide and a key intermediate in various synthetic pathways.[1][2]
The Reaction with Sulfuric Acid: Synthesis and Mechanism of O-Methylisourea Sulfate
The synthesis of O-methylisourea sulfate is a critical process that transforms volatile or less stable precursors into a robust, crystalline solid ideal for use as a guanidinylating agent. The reaction is typically performed using precursors like cyanamide or urea in the presence of methanol and sulfuric acid.
Mechanism of Formation:
The core of the synthesis involves the acid-catalyzed addition of methanol to a cyanamide or a related precursor. Sulfuric acid serves two primary roles: it acts as a catalyst by protonating the nitrile nitrogen of cyanamide, making it more susceptible to nucleophilic attack by methanol, and it forms a stable salt with the resulting O-methylisourea product.
Causality in Experimental Choices:
-
Temperature Control: The reaction of precursors like cyanamide with sulfuric acid and methanol is highly exothermic.[3] Maintaining a low temperature (typically -10°C to 20°C) is critical to suppress secondary reactions and prevent the decomposition of the thermally sensitive cyanamide starting material.[3]
-
Reactant Ratios: An excess of sulfuric acid relative to cyanamide is often used to ensure complete protonation and drive the reaction to completion.[3] The amount of methanol is also controlled to serve as both a reactant and a solvent from which the product salt can precipitate.[3]
-
Order of Addition: Typically, cyanamide is added slowly to a pre-cooled mixture of methanol and sulfuric acid. This allows for careful management of the reaction exotherm and prevents localized overheating.[3]
Detailed Experimental Protocol: Synthesis of O-Methylisourea Sulfate
This protocol is a synthesized methodology based on established industrial practices for producing O-methylisourea sulfate (specifically, the hemisulfate salt) from urea and dimethyl sulfate.[4]
Materials:
-
Dimethyl sulfate (DMS)
-
Urea
-
Concentrated Sulfuric Acid (98%)
-
Calcium Hydroxide
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Initial Charge: Charge the reactor with dimethyl sulfate (e.g., 0.5 mol). Begin stirring and heat the vessel to 60°C.
-
Reactant Addition: At 60°C, slowly add urea (e.g., 0.75 mol). Follow this with the careful addition of water (e.g., 0.8 mol) and then concentrated sulfuric acid (e.g., 0.25 mol).
-
Expert Insight: The addition of sulfuric acid will cause an exotherm. The rate of addition should be controlled to maintain the reaction temperature at 60-65°C.
-
-
Reaction Hold: Maintain the mixture at 60°C for 3-4 hours to ensure the reaction goes to completion.
-
Neutralization and Precipitation: Cool the reaction mixture to 20°C. Add water (e.g., 130g) to dilute the mixture. Slowly add solid calcium hydroxide (e.g., 0.5 mol) to neutralize the excess acid and precipitate calcium sulfate.
-
Self-Validating Step: The formation of a thick white precipitate (calcium sulfate) indicates successful neutralization. The pH should be monitored to ensure it is near neutral.
-
-
Isolation: Filter the mixture to remove the insoluble calcium sulfate.
-
Crystallization: To the filtrate, add methanol (e.g., 50 mL) to induce the crystallization of O-methylisourea sulfate. Cool the solution to 0-5°C to maximize yield.
-
Final Product: Collect the white crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Physicochemical Properties of O-Methylisourea Sulfate
The resulting O-methylisourea sulfate is typically a white, crystalline solid that is soluble in water and ethanol.[1] Its stability and physical form make it a convenient reagent compared to its free base.
| Property | Value | Source(s) |
| Chemical Name | O-Methylisourea hemisulfate salt | [5] |
| CAS Number | 52328-05-9 | [5] |
| Molecular Formula | C₄H₁₄N₄O₆S (or C₂H₆N₂O · ½H₂SO₄) | [2][5] |
| Molecular Weight | 246.24 g/mol (or 123.12 for C₂H₇N₂O·½H₂SO₄) | [2][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 163-167 °C (lit.) | [2] |
| Solubility | Soluble in water (1000 g/L at 20 °C) | [2] |
| Synonyms | Methyl carbamimidate sulfate, OMISU | [2][6] |
Core Application: A Superior Reagent for Guanidinylation
The primary utility of O-methylisourea sulfate in drug development and organic synthesis is its function as an efficient amidinylating agent for the preparation of substituted guanidines.
The O-methylisouronium cation is attacked by the nucleophilic amine. The subsequent collapse of the tetrahedral intermediate expels methanol, a neutral and benign leaving group, to form the highly stable, resonance-delocalized guanidinium product. This method avoids the harsh conditions or toxic byproducts (like methyl mercaptan from S-methylisothiourea reagents) associated with other guanidinylation methods.[7]
Field-Proven Applications:
-
Pharmaceutical Intermediates: O-methylisourea sulfate is a key intermediate in the synthesis of fluoropyrimidine antitumor drugs, such as 5-fluorouracil, which are used to treat cancers of the colon, breast, and stomach.[1]
-
Agrochemicals: It is also used in the production of certain herbicides and pesticides.[1]
-
Peptide Modification: The mild conditions compatible with this reagent allow for the specific modification of lysine side chains in peptides to form homo-arginine, a valuable tool for studying protein structure and function.
Analytical Characterization Workflow
For any synthetic protocol, robust analytical validation is paramount to ensure purity, identity, and consistency.
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification of the salt. | A single major peak corresponding to the O-methylisouronium cation when using an appropriate method like ion-exchange chromatography.[8] |
| ¹H NMR | Structural confirmation. | A singlet corresponding to the O-methyl protons (OCH₃) and broad signals for the amine protons (NH₂), with chemical shifts dependent on the solvent. |
| ¹³C NMR | Structural confirmation. | A peak for the methoxy carbon and a key downfield peak for the central guanidinyl carbon (C=N). |
| FTIR | Functional group identification. | Characteristic stretches for N-H bonds, C-O bonds, and the C=N imine bond. |
| TGA/DSC | Thermal stability assessment. | Determination of the melting point and decomposition temperature, providing information on the material's thermal limits.[8] |
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed.
-
O-Methylisourea Sulfate: Irritating to the eyes, respiratory system, and skin.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1][9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Precursors (Methyl Carbamate/Urea): Methyl carbamate is suspected of causing cancer.[10] Handle only with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[10] Avoid dust formation.
-
Guanidinium Salts (General): While O-methylisourea sulfate itself is primarily an irritant, the product class, guanidinium salts, can have varying toxicological profiles. Guanidinium chloride, for instance, is harmful if swallowed.[11] Always consult the specific Safety Data Sheet (SDS) for the final synthesized compound.
Conclusion
The reaction of methyl carbamimidate (O-methylisourea) with sulfuric acid provides a robust and highly valuable synthetic intermediate, O-methylisourea sulfate. This stable, crystalline salt is a superior reagent for guanidinylation reactions, offering mild reaction conditions, operational simplicity, and the avoidance of toxic byproducts. Its application is critical in the synthesis of pharmaceuticals, agrochemicals, and for biochemical research. The protocols and data presented in this guide offer a framework for the effective synthesis, characterization, and application of this versatile compound, empowering researchers to construct complex, guanidine-containing molecules with greater efficiency and control.
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